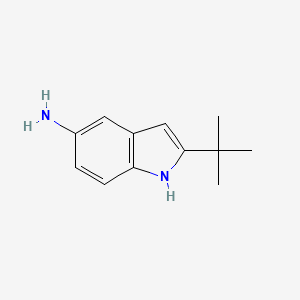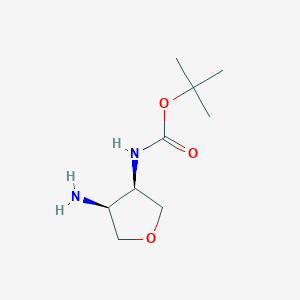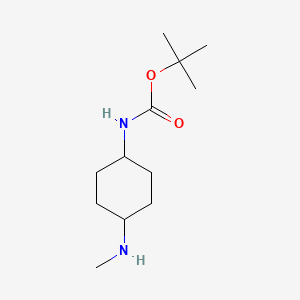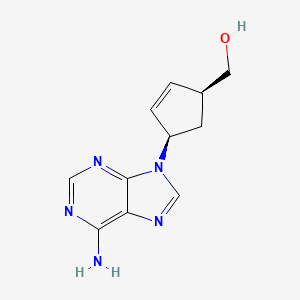
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
Vue d'ensemble
Description
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol is a complex organic compound that features a cyclopentene ring bonded to a purine base. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its structural similarity to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol typically involves the following steps:
Cyclopentene Ring Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Purine Base Attachment: The purine base, specifically 6-amino-9H-purine, is then attached to the cyclopentene ring through a nucleophilic substitution reaction.
Methanol Group Addition: Finally, the methanol group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Diels-Alder Reactions: Utilizing high-pressure reactors to facilitate the cyclopentene ring formation.
Automated Nucleophilic Substitution: Employing automated systems to ensure precise attachment of the purine base.
Continuous Flow Hydroxymethylation: Using continuous flow reactors to efficiently introduce the methanol group.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base or the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Altered purine derivatives.
Substitution Products: Various substituted purine and cyclopentene derivatives.
Applications De Recherche Scientifique
Chemistry
Nucleoside Analog Synthesis: Used as a precursor in the synthesis of nucleoside analogs for research and therapeutic purposes.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit enzymes involved in nucleic acid metabolism.
Cell Signaling Research: Studied for its effects on cellular signaling pathways.
Medicine
Antiviral Research: Explored for its potential antiviral properties, particularly against retroviruses.
Cancer Research: Investigated for its ability to interfere with DNA replication in cancer cells.
Industry
Pharmaceutical Manufacturing: Used in the production of various pharmaceutical compounds.
Biotechnology: Employed in the development of biotechnological tools and assays.
Mécanisme D'action
The mechanism of action of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol involves its interaction with nucleic acid-related enzymes and pathways. It can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also affect cellular signaling pathways by binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Deoxyadenosine: A deoxyribonucleoside with a similar structure but lacking the hydroxyl group on the sugar moiety.
Vidarabine: An antiviral nucleoside analog with a similar purine base but different sugar moiety.
Uniqueness
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol is unique due to its specific stereochemistry and the presence of a cyclopentene ring, which distinguishes it from other nucleoside analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
[(1S,4R)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2,(H2,12,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZAZKCWQGBJDE-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152051 | |
| Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118237-82-4 | |
| Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3021683.png)
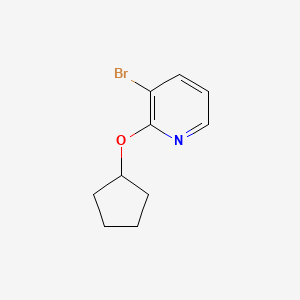
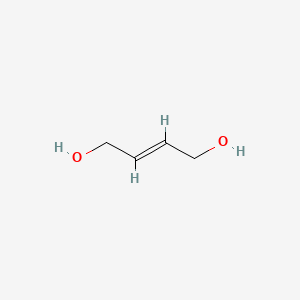
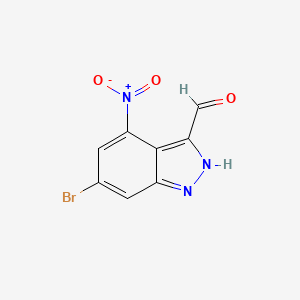

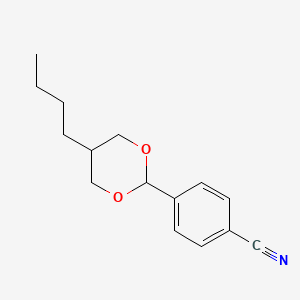
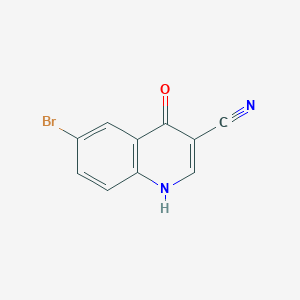
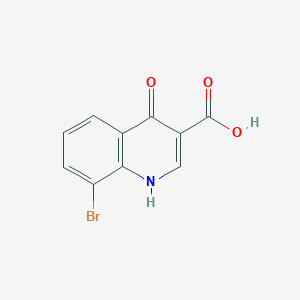
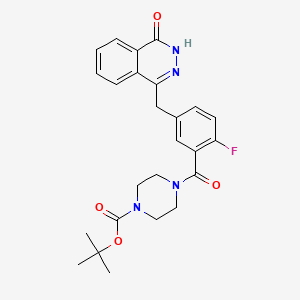
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3021696.png)
